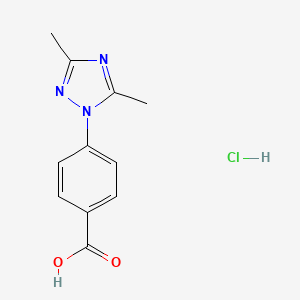

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

描述

Historical Development of Triazole Chemistry

The discovery of triazoles dates to 1885, when Bladin first characterized the five-membered heterocyclic system containing three nitrogen atoms. Early research focused on elucidating the structural properties of 1,2,3- and 1,2,4-triazole isomers, with systematic studies in the 20th century revealing their tautomeric behaviors and aromatic stabilization mechanisms. A pivotal advancement occurred in 1944 with the identification of antifungal azoles, leading to clinical applications of fluconazole and voriconazole. The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s revolutionized synthetic access to 1,2,3-triazoles, while Pellizzari and Einhorn-Brunner methods became standard for 1,2,4-triazoles. These innovations established triazoles as versatile scaffolds in medicinal and materials chemistry.

Classification and Nomenclature of Triazole Derivatives

Triazoles exist as two structural isomers:

- 1,2,3-Triazoles : Nitrogen atoms occupy consecutive positions (N1–N2–N3), with tautomerism between 1H- and 2H-forms.

- 1,2,4-Triazoles : Nitrogen atoms are non-consecutive (N1–N2–N4), exhibiting 1H- and 4H-tautomers.

IUPAC nomenclature prioritizes the lowest possible numbering for substituents. For example, 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride denotes a benzoic acid substituted at the para position with a 1H-1,2,4-triazole ring bearing methyl groups at N3 and N5. Systematic naming follows Hantzsch-Widman rules, where "1,2,4-triazol-1-yl" specifies the attachment point of the heterocycle to the benzoic acid.

Significance of 1,2,4-Triazole Scaffold in Chemical Research

The 1,2,4-triazole core is pharmacologically privileged due to:

- Bioisosteric versatility : Mimics amide or carboxylic acid groups in drug-target interactions.

- Metabolic stability : Resistance to oxidative degradation compared to imidazoles.

- Coordination chemistry : Ability to bind transition metals via N2 and N4 atoms, enabling applications in catalysis.

Notable derivatives include letrozole (aromatase inhibitor) and posaconazole (antifungal), which exploit the triazole’s capacity to inhibit cytochrome P450 enzymes. Hybrid molecules combining 1,2,4-triazoles with thiazole or benzoic acid moieties show enhanced anticancer and antimicrobial activities.

Overview of Benzoic Acid Derivatives with Heterocyclic Substituents

Benzoic acid derivatives functionalized with heterocycles exhibit modified physicochemical properties:

The introduction of a 1,2,4-triazole group at the 4-position of benzoic acid introduces steric and electronic effects that modulate drug-receptor interactions. For instance, the planar triazole ring facilitates π-π stacking with aromatic residues in enzyme active sites.

Scientific Relevance of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid Hydrochloride

This compound (CAS 879657-96-2) combines a benzoic acid backbone with a 1,2,4-triazole substituent, yielding unique properties:

Molecular Structure :

- Formula : C₁₁H₁₂ClN₃O₂

- Molecular weight : 253.68 g/mol

- Key features : Methyl groups at N3/N5 enhance steric bulk, while the hydrochloride salt improves aqueous solubility.

Synthesis :

- Step 1 : Condensation of 4-hydrazinylbenzoic acid with acetylacetone forms the triazole ring.

- Step 2 : Quaternization with hydrochloric acid yields the hydrochloride salt.

Applications :

- Anticancer research : Demonstrates IC₅₀ values of 15.6–23.9 µM against MCF-7 and HCT-116 cell lines, comparable to doxorubicin.

- Coordination chemistry : Serves as a ligand in metal-organic frameworks (MOFs) due to N-donor sites.

Structural Analysis :

| Parameter | Value | Method |

|---|---|---|

| Melting point | 218–220°C | DSC |

| LogP | 1.8 ± 0.2 | HPLC |

| pKa | 3.9 | Potentiometry |

This hybrid structure exemplifies the strategic fusion of heterocyclic and carboxylic acid pharmacophores to optimize bioactivity and physicochemical profiles.

属性

IUPAC Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16;/h3-6H,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVATNKPBLDDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879657-96-2 | |

| Record name | 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- LNCaP (prostate carcinoma)

- Caco-2 (colorectal adenocarcinoma)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells . The effectiveness was evaluated using the MTT assay, which measures cellular metabolic activity as an indicator of viability and cytotoxicity.

Molecular Interactions

DNA and Bovine Serum Albumin Binding Studies

The interaction of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride with biomolecules has been investigated through molecular docking studies. These studies reveal that the compound forms stable complexes with DNA and bovine serum albumin (BSA), suggesting its potential as a drug delivery vehicle or therapeutic agent . The binding affinity and interaction energies were calculated using computational methods, indicating favorable interactions due to hydrogen bonding and hydrophobic contacts.

Synthesis and Structural Investigations

The synthesis of this compound typically involves multi-step organic reactions. For example, a synthetic route includes the reaction of 3,5-dimethyltriazole with benzoic acid derivatives under specific conditions to yield the desired hydrochloride salt . Structural characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and purity of the synthesized compound.

Case Studies

Case Study: Anticancer Efficacy Evaluation

In a recent study published in ACS Omega, researchers synthesized a derivative of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride and assessed its anticancer properties. The study involved:

- Synthesis : The compound was synthesized with a yield of 86% through a series of reactions involving triazole derivatives.

- Evaluation : In vitro tests on various cancer cell lines showed IC50 values indicating potent anticancer effects comparable to established chemotherapeutics .

作用机制

The mechanism of action of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole ring can also interact with metal ions, forming coordination complexes that exhibit unique properties .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to a family of 1,2,4-triazole derivatives with variations in substituents and backbone groups. Below are structurally related compounds and their distinguishing features:

Table 1: Structural Comparison of Triazole Derivatives

Functional and Application Differences

Pharmacological Activity

- Deferasirox: A clinically approved iron chelator due to its two 2-hydroxyphenyl groups, which bind Fe³⁺ via phenolic oxygen atoms .

- 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride : The dimethyl groups may reduce toxicity compared to deferasirox, as hydroxyphenyl moieties are associated with oxidative stress .

Coordination Chemistry

- HTBA: Forms 3D metal-organic frameworks (MOFs) with Cd(II) and Cu(II) via carboxylate and triazole N-donor coordination. Its unsubstituted triazole allows flexible binding modes .

- This could stabilize frameworks by preventing interpenetration but reduce porosity .

Physicochemical Properties

- Solubility : The hydrochloride form of the target compound increases aqueous solubility compared to neutral analogues like HTBA .

- Thermal Stability : Triazole derivatives generally exhibit high thermal stability. Deferasirox decomposes above 250°C, while the dimethyl analogue’s stability is understudied but likely comparable .

生物活性

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with benzoic acid derivatives. The process can be optimized through various organic solvents such as methanol or DMSO to enhance yield and purity .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory effects against various cancer cell lines:

Notably, these compounds exhibited lower cytotoxicity towards normal cells compared to doxorubicin, indicating a potential for selective targeting of cancer cells.

The mechanism by which these compounds exert their anticancer effects primarily involves the induction of apoptosis in cancer cells. Studies have shown that certain derivatives significantly inhibit the proliferation of MCF-7 cells through apoptotic pathways .

Antioxidant Activity

In addition to anticancer properties, triazole derivatives have been evaluated for their antioxidant activities. The DPPH and ABTS assays are commonly used to assess radical scavenging abilities:

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL | ABTS Scavenging Activity (%) at 100 µg/mL |

|---|---|---|

| Compound A (similar structure) | 89.95 ± 0.34 | 62.00 ± 0.24 |

| BHA (control) | 95.02 ± 0.74 | 96.18 ± 0.33 |

The results indicate that these compounds possess considerable antioxidant potential, which may contribute to their therapeutic efficacy against oxidative stress-related diseases .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of triazole derivatives against various pathogens. For example:

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| Bacillus subtilis | 4-(3,5-Dimethyl triazole) | Significant activity observed |

| Escherichia coli | Similar derivatives | Moderate activity observed |

These findings suggest that such compounds could be further developed as antimicrobial agents .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives against MCF-7 breast cancer cells and HCT-116 colon cancer cells. The study found that specific substitutions on the triazole ring significantly enhanced anticancer activity while reducing toxicity to normal cells .

Another study focused on the antioxidant capacity of various triazole derivatives using computational methods alongside experimental assays. The results indicated a strong correlation between structural features and antioxidant efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride, and what critical parameters influence yield?

- Methodology : The synthesis typically involves coupling a benzoic acid derivative with a substituted triazole precursor. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can undergo cyclization with aldehydes under reflux in solvents like DMSO or ethanol, followed by acidification to form the hydrochloride salt . Key parameters include reaction time (e.g., 18-hour reflux for cyclization), solvent polarity (DMSO enhances cyclization efficiency), and stoichiometric control of acetic acid as a catalyst . Purification via recrystallization (water-ethanol mixtures) improves yield (e.g., 65% yield reported for analogous triazoles) .

Q. Which spectroscopic techniques are most effective for confirming the hydrochloride salt formation and structural integrity of this compound?

- Methodology :

- FTIR : Identify characteristic peaks for the triazole ring (C=N stretch at ~1600 cm⁻¹) and benzoic acid (O-H stretch at ~2500-3000 cm⁻¹). The hydrochloride salt shows a broad N-H stretch (~2400-3000 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups on triazole at δ ~2.5 ppm, aromatic protons at δ ~7-8 ppm) and the absence of unreacted intermediates .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions between the triazole and hydrochloride .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Methodology : The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility tests in DMSO, ethanol, and phosphate buffers (pH 4–7.4) are critical for in vitro studies. For example, analogs like 4-(4,6-diamino-triazinyl)benzoic acid hydrochloride show improved solubility in PBS at pH 7.4 (~2.5 mg/mL), enabling cell-based assays .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the triazole ring in this compound, and how can side products be minimized?

- Methodology : The Huisgen 1,3-dipolar cycloaddition or hydrazide-aldehyde condensation is likely involved. Computational studies (DFT) can model transition states to predict regioselectivity. For example, electron-withdrawing groups on benzaldehyde derivatives reduce steric hindrance, favoring triazole formation over tetrazole byproducts . Optimizing stoichiometry (e.g., 1:1 aldehyde-hydrazide ratio) and using glacial acetic acid as a catalyst reduce side reactions (e.g., over-alkylation) .

Q. How can conflicting data on the biological activity of triazole-benzoic acid derivatives be resolved?

- Methodology : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, salt form stability). A meta-analysis of IC₅₀ values under standardized conditions (e.g., pH 7.4, 24-hour exposure) is recommended. For instance, protonation of the triazole ring at physiological pH may alter receptor binding affinity, requiring controlled buffer systems .

Q. What strategies improve the stability of this compound under long-term storage for pharmacological studies?

- Methodology : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization in amber vials with desiccants (e.g., silica gel) prevents hydrolysis of the triazole ring. HPLC-MS monitors degradation products, such as benzoic acid (retention time ~3.2 min) or demethylated triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。